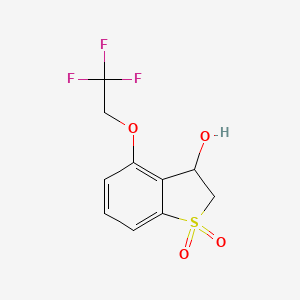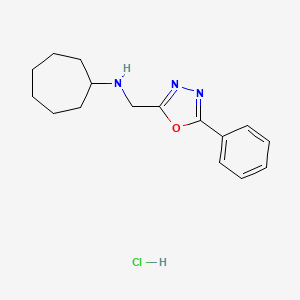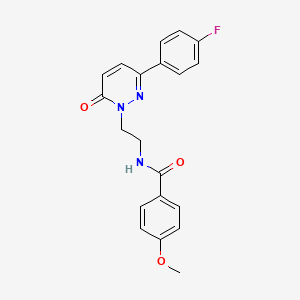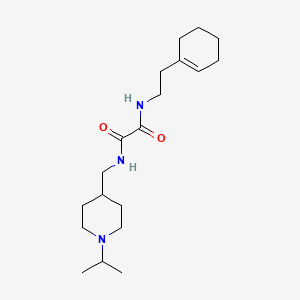![molecular formula C21H21N3O2S B2748113 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403727-89-9](/img/no-structure.png)
3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . The molecule also contains a piperidine ring, which is a common structural element in many pharmaceuticals .
Molecular Structure Analysis
The compound contains a quinazolinone core, a phenyl ring, and a piperidine ring. The piperidine ring is attached to the phenyl ring via a carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine ring could influence its solubility and reactivity .科学的研究の応用
Drug Discovery and Development
This compound, with its piperidine moiety, is significant in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The unique structure of this compound allows for the exploration of new pharmacophores, which can lead to the development of novel therapeutic agents. Its potential activity in binding to various biological targets can be studied through computational modeling and in vitro assays, paving the way for new drug candidates.
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The key steps in the synthesis pathway include the synthesis of 3-methylpiperidine-1-carboxylic acid, the synthesis of 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one, and the coupling of the two intermediates to form the final product.", "Starting Materials": [ "Benzene", "Ethanol", "Sodium hydroxide", "Methylamine", "Sulfur", "Chloroform", "3-methylpiperidine", "Acetic anhydride", "Sodium acetate", "Acetic acid", "Hydrochloric acid", "Sodium nitrite", "Sodium sulfide", "Sodium carbonate", "4-nitrophenylamine" ], "Reaction": [ "Synthesis of 3-methylpiperidine-1-carboxylic acid: Benzene is reacted with methylamine and acetic anhydride to form N-methylacetamide. This is then reacted with sulfur and sodium acetate to form N-methylthioacetamide. The N-methylthioacetamide is then hydrolyzed with hydrochloric acid to form 3-methylpiperidine-1-carboxylic acid.", "Synthesis of 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one: 4-nitrophenylamine is reacted with sulfur and sodium sulfide to form 4-nitrophenylthiol. This is then reacted with 3-methylpiperidine-1-carboxylic acid and sodium carbonate to form 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-nitro-1H-quinazolin-4-one. The nitro group is then reduced to an amino group using sodium dithionite. The amino group is then reacted with chloroform and sodium hydroxide to form 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one.", "Coupling of intermediates: 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one is reacted with acetic anhydride and acetic acid to form the acetylated intermediate. This is then reacted with sodium hydroxide to remove the acetyl group and form the final product, 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS番号 |
403727-89-9 |
分子式 |
C21H21N3O2S |
分子量 |
379.48 |
IUPAC名 |
3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H21N3O2S/c1-14-5-4-12-23(13-14)19(25)15-8-10-16(11-9-15)24-20(26)17-6-2-3-7-18(17)22-21(24)27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,27) |
InChIキー |
VNKIFKVSLLTICO-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2748030.png)
![ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate](/img/structure/B2748032.png)
![7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one](/img/structure/B2748033.png)
![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2748034.png)
![6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2748035.png)
![2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2748036.png)



![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2748046.png)



![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2748053.png)